![molecular formula C10H10N2S2 B1479858 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098051-39-7](/img/structure/B1479858.png)
3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, which include “3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole”, often involves the cycloaddition of N-isocyanoiminotriphenylphosphorane and terminal alkynes in the presence of a catalyst . Another method involves the one-pot condensation of carbonyl compounds and hydrazine monohydrochloride in the presence of oxygen .Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives have been investigated for their antimicrobial properties against various bacteria and fungi. They have shown excellent activities compared to standard antibacterial and antifungal drugs .
Anti-inflammatory and Analgesic Properties
Thiophene derivatives, which are structurally related to your compound, have demonstrated analgesic and anti-inflammatory activities. This suggests potential applications in pain management and inflammation control .
Antihypertensive Effects
Some thiophene derivatives exhibit antihypertensive activity, indicating their use in managing high blood pressure conditions .
Antitumor Activity
There is evidence of antitumor activity in certain thiophene derivatives, pointing towards applications in cancer research and treatment .
Corrosion Inhibition
Thiophene compounds have been used as inhibitors of corrosion of metals, which could be an industrial application worth exploring .
Material Science
In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs), suggesting a role in electronic device manufacturing .
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The design and discovery of non-traditional, efficient, and safe chemical classes of agents are the prime targets in contemporary medicinal chemistry .
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, showing effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with multiple receptors, which can be beneficial in developing new useful derivatives . The interaction of the compound with its targets can lead to changes in cellular processes, potentially leading to the therapeutic effects observed.
Biochemical Pathways
It is known that pyrazolines, a class of compounds to which this compound belongs, have been linked to the inhibition of mao-a, a target for the management of depressive disorders
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence its bioavailability and distribution.
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level, potentially influencing a variety of biological and physiological functions.
properties
IUPAC Name |
3-thiophen-3-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-3-13-5-7(1)10-8-6-14-4-2-9(8)11-12-10/h1,3,5H,2,4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFZMONLHNYZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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